molecular formula C8H9BrFN B2880212 5-Bromo-2-(2-fluoro-2-propyl)pyridine CAS No. 2070867-74-0

5-Bromo-2-(2-fluoro-2-propyl)pyridine

Cat. No.: B2880212
CAS No.: 2070867-74-0
M. Wt: 218.069
InChI Key: BJFXFQSFROTRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(2-fluoro-2-propyl)pyridine is a compound with the CAS Number: 2070867-74-0 . It has a molecular weight of 218.07 and is a solid at room temperature . It is used as a molecular scaffold for many Active Pharmaceutical Ingredients (APIs) such as Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Major Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy . It is also an ideal building block for semiconductors, due to its aromaticity and electron deficiency .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9BrFN/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 218.07 . The compound should be stored in a refrigerator .

Scientific Research Applications

Spectroscopic Characterization and Antimicrobial Activities

Spectroscopic, Optical, and Antimicrobial Studies : A study by Vural and Kara (2017) focused on the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The research explored the compound's geometric structure through density functional theory (DFT), evaluated its non-linear optical (NLO) properties, and investigated its interaction with pBR322 plasmid DNA and antimicrobial activities. Although this study does not directly address 5-Bromo-2-(2-fluoro-2-propyl)pyridine, it highlights the potential research applications of bromo-fluoropyridine derivatives in understanding molecular structures, optical properties, and biological activities Vural & Kara, 2017.

Synthesis and Biological Evaluation

Antitubercular Activity of Fluorinated Pyrimidines : Research conducted by Verbitskiy et al. (2016) on the synthesis and antitubercular activity evaluation of various fluorinated 5-aryl-4-(hetero)aryl substituted pyrimidines offers insights into the potential therapeutic applications of halogenated pyridine derivatives. Starting from 5-bromopyrimidine, the study demonstrated some compounds exhibiting promising activity against Mycobacterium tuberculosis, suggesting the importance of structural modifications for enhancing biological activity Verbitskiy et al., 2016.

Pyridine Derivatives Synthesis and Applications

Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling : Ahmad et al. (2017) described the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. This study not only showcases the chemical versatility of pyridine derivatives but also explores their potential applications, including their roles as chiral dopants for liquid crystals and various biological activities such as anti-thrombolytic and biofilm inhibition activities. These findings underscore the wide range of scientific research applications that pyridine derivatives, including those structurally similar to this compound, can have Ahmad et al., 2017.

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

Properties

IUPAC Name

5-bromo-2-(2-fluoropropan-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFN/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFXFQSFROTRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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